molecular formula C21H19BrO3 B13390044 3-Bromo-3',3''-dimethoxytrityl alcohol

3-Bromo-3',3''-dimethoxytrityl alcohol

Cat. No.: B13390044
M. Wt: 399.3 g/mol
InChI Key: ZDFWTTBQHKBUTE-UHFFFAOYSA-N
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Description

3-Bromo-3’,3’'-dimethoxytrityl alcohol is an organic compound with the molecular formula C21H19BrO3 and a molecular weight of 399.28 g/mol . It is a derivative of trityl alcohol, where the trityl group is substituted with a bromine atom and two methoxy groups. This compound is often used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,3’‘-dimethoxytrityl alcohol typically involves the reaction of 3-bromobenzaldehyde with 3,3’'-dimethoxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,3’'-dimethoxytrityl alcohol may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,3’'-dimethoxytrityl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized trityl alcohol derivatives .

Scientific Research Applications

3-Bromo-3’,3’'-dimethoxytrityl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,3’'-dimethoxytrityl alcohol involves its ability to act as a protecting group in organic synthesis. The trityl group can be easily attached to and removed from various functional groups, allowing for selective protection and deprotection during multi-step synthesis. This facilitates the synthesis of complex molecules by preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    Trityl Alcohol: The parent compound, which lacks the bromine and methoxy substitutions.

    3-Bromo-3’,3’'-dimethoxybenzyl Alcohol: A similar compound with a benzyl rather than a trityl group.

    3-Bromo-3’,3’'-dimethoxyphenol: A phenolic derivative with similar substitutions.

Uniqueness

3-Bromo-3’,3’'-dimethoxytrityl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the bromine atom and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C21H19BrO3

Molecular Weight

399.3 g/mol

IUPAC Name

(3-bromophenyl)-bis(3-methoxyphenyl)methanol

InChI

InChI=1S/C21H19BrO3/c1-24-19-10-4-7-16(13-19)21(23,15-6-3-9-18(22)12-15)17-8-5-11-20(14-17)25-2/h3-14,23H,1-2H3

InChI Key

ZDFWTTBQHKBUTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)Br)O

Origin of Product

United States

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